2-Fenil-2-(feniltio)acetohidrazida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

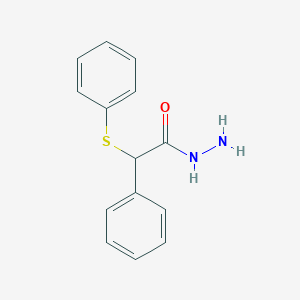

2-Phenyl-2-(phenylthio)acetohydrazide is an organic compound with the molecular formula C14H14N2OS It is characterized by the presence of a phenyl group and a phenylthio group attached to an acetohydrazide moiety

Aplicaciones Científicas De Investigación

Síntesis de fármacos

2-Fenil-2-(feniltio)acetohidrazida puede usarse en la síntesis de nuevos fármacos . Su compleja estructura molecular podría manipularse potencialmente para crear nuevos compuestos con propiedades terapéuticas.

Catálisis

El compuesto podría usarse potencialmente en catálisis. Su estructura única podría permitirle actuar como catalizador en ciertas reacciones químicas, acelerando el proceso sin consumirse en la reacción.

Reacciones químicas

this compound podría usarse en diversas reacciones químicas . Su estructura única podría convertirlo en un reactivo valioso en química orgánica .

Investigación farmacéutica

Este compuesto podría usarse en investigación farmacéutica . Podría usarse para estudiar sus interacciones con otros compuestos, lo que podría conducir al desarrollo de nuevos fármacos .

Química orgánica

this compound podría usarse en química orgánica . Su estructura única podría convertirlo en un reactivo valioso en la síntesis de otros compuestos orgánicos .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2-(phenylthio)acetohydrazide typically involves the reaction of phenylthioacetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

C6H5CH2SCOOH+NH2NH2→C6H5CH2SCONHNH2

Actividad Biológica

2-Phenyl-2-(phenylthio)acetohydrazide is a compound that has garnered attention due to its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific studies.

Chemical Structure

The structure of 2-Phenyl-2-(phenylthio)acetohydrazide can be represented as follows:

This compound features a hydrazide functional group attached to a phenylthioacetyl moiety, which plays a crucial role in its biological activity.

Antimicrobial Activity

Research indicates that 2-Phenyl-2-(phenylthio)acetohydrazide exhibits notable antimycobacterial activity, particularly against Mycobacterium tuberculosis. Studies employing the Microplate Alamar Blue Assay (MABA) revealed that this compound can inhibit the growth of M. tuberculosis with IC₉₀ values indicating effective inhibition at low concentrations. For instance, derivatives of this compound were found to have IC₉₀ values less than 10 µg/mL, suggesting strong potential for treating resistant bacterial strains .

Table: Antimycobacterial Activity Data

| Compound | Molecular Formula | IC₉₀ (µg/mL) | Selectivity Index (SI) |

|---|---|---|---|

| 2-Phenyl-2-(phenylthio)acetohydrazide | C15H16N2S | <10 | >5 |

| 4-Nitrophenyl derivative | C20H16N2OS | <10 | >3 |

| Control (Standard Drug) | - | <1 | - |

Note: SI is calculated as the ratio of IC₅₀ (mammalian cell toxicity) to IC₉₀ (antimycobacterial activity).

The mechanism by which 2-Phenyl-2-(phenylthio)acetohydrazide exerts its biological effects involves interactions with specific cellular targets. It is believed to inhibit key enzymes involved in cellular metabolism and proliferation. For example, its binding affinity to proteins involved in the PI3K/Akt signaling pathway suggests a potential role in modulating cell survival and apoptosis .

Anticancer Properties

In addition to its antimicrobial properties, 2-Phenyl-2-(phenylthio)acetohydrazide has shown promise in cancer research. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways. The selectivity index observed in cytotoxicity assays indicates that it can preferentially target cancer cells over normal cells, which is critical for developing effective cancer therapies .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study conducted on various cancer cell lines demonstrated that 2-Phenyl-2-(phenylthio)acetohydrazide exhibited varying degrees of cytotoxicity:

| Cell Line | IC₅₀ (µg/mL) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

These findings suggest that further investigation into its anticancer mechanisms could lead to valuable insights for therapeutic applications.

Propiedades

IUPAC Name |

2-phenyl-2-phenylsulfanylacetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2OS/c15-16-14(17)13(11-7-3-1-4-8-11)18-12-9-5-2-6-10-12/h1-10,13H,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBSXELGHYWXGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NN)SC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90302025 |

Source

|

| Record name | 2-phenyl-2-(phenylthio)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32121-53-2 |

Source

|

| Record name | 32121-53-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenyl-2-(phenylthio)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.